3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features an isoxazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5,7-dimethylisoxazole with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the fused heterocycle .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocycle with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional nitrogen atoms in the ring system.
Thioglycoside derivatives: Compounds with sulfur-containing glycosidic linkages.
Uniqueness
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science .
Biological Activity
3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a pyrimidine core fused with an oxazole ring, which is significant for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor effects. A study evaluated several derivatives for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), an important target in cancer therapy. The compound N5g was identified as particularly potent with the following characteristics:
- FGFR1 Inhibition : 37.4% inhibition at 1.0 μM concentration.
- IC50 Values :
- H460 cell line: 5.472 μM
- B16F10 cell line: 4.260 μM
- A549 cell line: 5.837 μM
These results indicate that the compound has significant cytotoxic effects against various cancer cell lines and may serve as a lead compound for further development in FGFR1-mediated cancers .
Compound | Cell Line | IC50 (μM) |
---|---|---|
N5g | H460 | 5.472 |
N5g | B16F10 | 4.260 |
N5g | A549 | 5.837 |
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cancer proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance potency and selectivity against cancer cells . The presence of heteroatoms in the side chain appears to contribute positively to the biological activity.
Study on Antitumor Efficacy
A detailed study focused on the synthesis and biological evaluation of various oxazolo[3,4-d]pyrimidine derivatives revealed that structural modifications could significantly affect their cytotoxicity. The most effective compounds were those with rigid structures and additional heteroatoms .
Comparison with Standard Treatments
In comparative analyses against standard chemotherapeutics like SU5402, several derivatives showed enhanced efficacy in inhibiting tumor growth in vitro. This positions them as promising candidates for further preclinical studies .
Properties
CAS No. |
65183-73-5 |
---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H11N3O3/c1-4-5-6-7(10-15-5)11(2)9(14)12(3)8(6)13/h4H2,1-3H3 |
InChI Key |
LNJAXYABVMXDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NO1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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